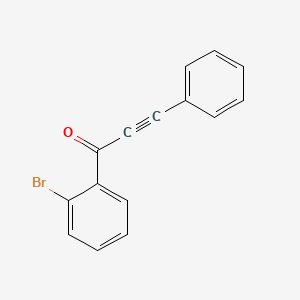
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylprop-2-yn-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the desired carbon-carbon bond . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This method is particularly useful for introducing acyl groups into aromatic rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while oxidation can produce carboxylic acids .
科学的研究の応用
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The bromine atom and the phenylprop-2-yn-1-one moiety play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds . Additionally, its structure allows it to interact with biological molecules, potentially inhibiting enzymes or binding to proteins .
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-ol: Similar structure with an alcohol group instead of a ketone
Uniqueness
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts .
特性
CAS番号 |
134419-77-5 |
|---|---|
分子式 |
C15H9BrO |
分子量 |
285.13 g/mol |
IUPAC名 |
1-(2-bromophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H |
InChIキー |
UQFFXUSOLRZMTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















